molecular formula C15H18N4O2S2 B2625342 Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105226-00-3

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2625342
CAS RN: 1105226-00-3
M. Wt: 350.46
InChI Key: PENYRLIKGJZVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, one sulfur atom, and two nitrogen atoms . It also contains a phenylpiperazine moiety, which is a common structural fragment found in a variety of pharmaceutical agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of piperazine with other reagents . For instance, the synthesis of certain piperazine derivatives involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring and a phenylpiperazine moiety. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiadiazole ring and the phenylpiperazine moiety. For instance, triazole-pyrimidine hybrids have been shown to have promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Properties

The chemistry of 1,3,4-thiadiazole and related compounds like Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has garnered interest due to their various valuable properties. The synthesis and study of their physical-chemical, biological properties are highly relevant both theoretically and practically. Synthetic studies have optimized methods for obtaining new compounds with confirmed structures through a variety of physical-chemical analysis methods, highlighting their potential in creating new drugs (Hotsulia & Fedotov, 2020).

Chemical Characterization and Biological Potential

Research into the synthesis and characterization of compounds related to this compound has led to the creation of new molecules with potential biological activities. These activities are assessed through molecular modeling and docking, offering insights into their interactions with biological receptors and potential as pharmacological agents (Saeed et al., 2014; Gomha et al., 2014).

Pharmacological Applications

Compounds derived from 1,3,4-thiadiazole, similar to this compound, have shown promise in various pharmacological applications. This includes potential antituberculosis activity and the inhibition of mitochondrial lactate dehydrogenase enzymes, underscoring their therapeutic potential against specific diseases (Foks et al., 2004; Tatsuta et al., 1994).

Antimicrobial and Antifungal Properties

Novel derivatives of 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal properties. These studies provide a foundation for developing new therapeutics targeting resistant microbial strains, showcasing the versatility of these compounds in addressing global health challenges (Güzeldemirci & Küçükbasmacı, 2010; Shelke et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

properties

IUPAC Name

methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYRLIKGJZVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.